molecular formula C8H12F3N3O B11738727 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

Cat. No.: B11738727
M. Wt: 223.20 g/mol
InChI Key: PQIJDRJPZWGSKO-UHFFFAOYSA-N
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Description

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be synthesized through the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride and cyclization in a mixed solvent of methanol and water . The resulting pyrazole derivative is then reacted with an appropriate amine to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and an ethan-1-ol moiety, which confer distinct chemical and physical properties. This combination of functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12F3N3O

Molecular Weight

223.20 g/mol

IUPAC Name

2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylamino]ethanol

InChI

InChI=1S/C8H12F3N3O/c1-14-5-6(4-12-2-3-15)7(13-14)8(9,10)11/h5,12,15H,2-4H2,1H3

InChI Key

PQIJDRJPZWGSKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNCCO

Origin of Product

United States

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